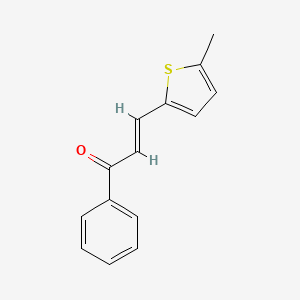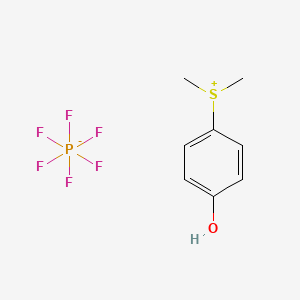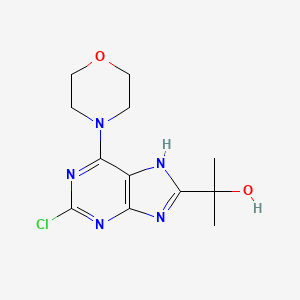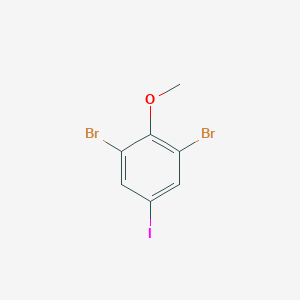
Diethyl (acryloyloxymethyl)phosphonate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (acryloyloxymethyl)phosphonate, 98% (DEAP) is an organophosphorus compound used in various scientific research applications. DEAP is a single molecule that contains a phosphonate group and an acryloyloxy group. It is a colorless, odorless, and water-soluble compound with a molecular weight of 213.2 g/mol. DEAP is used in various scientific research applications such as synthesis, biochemical and physiological effects, and mechanism of action.
Applications De Recherche Scientifique
Diethyl (acryloyloxymethyl)phosphonate, 98% is used in a variety of scientific research applications, including biochemical and physiological studies, synthesis, and mechanism of action. Diethyl (acryloyloxymethyl)phosphonate, 98% has been used as a catalyst in various synthetic reactions, such as the synthesis of phosphonate esters and phosphonate amides. Diethyl (acryloyloxymethyl)phosphonate, 98% has also been used in biochemical and physiological studies, as it has been found to have a high affinity for phospholipids and proteins. Additionally, Diethyl (acryloyloxymethyl)phosphonate, 98% has been used to investigate the mechanism of action of various enzymes.
Mécanisme D'action
The mechanism of action of Diethyl (acryloyloxymethyl)phosphonate, 98% is not yet fully understood. However, it is believed that Diethyl (acryloyloxymethyl)phosphonate, 98% binds to specific enzymes, such as phospholipases and protein kinases, and inhibits their activity. This inhibition of enzyme activity results in changes in the biochemical and physiological processes of the cell. Additionally, Diethyl (acryloyloxymethyl)phosphonate, 98% has been found to inhibit the activity of certain enzymes involved in the synthesis of phospholipids and proteins.
Biochemical and Physiological Effects
Diethyl (acryloyloxymethyl)phosphonate, 98% has been found to have a variety of biochemical and physiological effects on cells. Diethyl (acryloyloxymethyl)phosphonate, 98% has been found to inhibit the activity of certain enzymes involved in the synthesis of phospholipids and proteins. Additionally, Diethyl (acryloyloxymethyl)phosphonate, 98% has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, fats, and proteins. Diethyl (acryloyloxymethyl)phosphonate, 98% has also been found to have a variety of effects on cell signaling pathways, including the regulation of gene expression and the activation of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Diethyl (acryloyloxymethyl)phosphonate, 98% in laboratory experiments has several advantages and limitations. One advantage of Diethyl (acryloyloxymethyl)phosphonate, 98% is that it is a relatively safe chemical, as it is non-toxic and has a low vapor pressure. Additionally, Diethyl (acryloyloxymethyl)phosphonate, 98% is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to the use of Diethyl (acryloyloxymethyl)phosphonate, 98% in laboratory experiments. Diethyl (acryloyloxymethyl)phosphonate, 98% is not very soluble in water, which can limit its utility in certain experiments. Additionally, Diethyl (acryloyloxymethyl)phosphonate, 98% is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of Diethyl (acryloyloxymethyl)phosphonate, 98% in scientific research. One potential future direction is the development of new methods for the synthesis of Diethyl (acryloyloxymethyl)phosphonate, 98%. Additionally, further research into the mechanism of action of Diethyl (acryloyloxymethyl)phosphonate, 98% could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further research into the use of Diethyl (acryloyloxymethyl)phosphonate, 98% as a catalyst in synthetic reactions could lead to the development of new methods for the synthesis of compounds. Finally, further research into the use of Diethyl (acryloyloxymethyl)phosphonate, 98% in drug development could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
Diethyl (acryloyloxymethyl)phosphonate, 98% can be synthesized through several methods, such as the condensation of diethylphosphonate with acryloyl chloride, or the reaction of acryloyl chloride with diethylphosphite. The condensation of diethylphosphonate with acryloyl chloride is the most common method used for Diethyl (acryloyloxymethyl)phosphonate, 98% synthesis. This method involves the reaction of diethylphosphonate and acryloyl chloride in an inert atmosphere of nitrogen. The reaction is then heated to a temperature of 90-100°C for 4-5 hours. The product is then cooled and the Diethyl (acryloyloxymethyl)phosphonate, 98% is isolated by filtration.
Propriétés
IUPAC Name |
diethoxyphosphorylmethyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O5P/c1-4-8(9)11-7-14(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKEYDFIKSGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(=O)C=C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

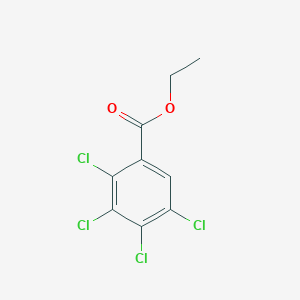
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)

![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
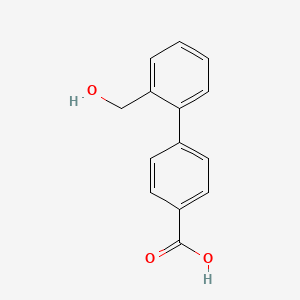
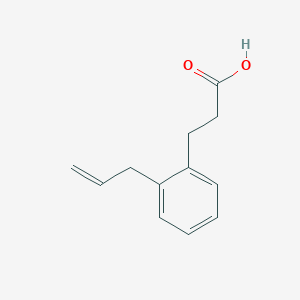

![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)
